Cas no 895929-44-9 (1-(1-naphthylmethyl)-1H-pyrazol-3-amine)

1-(1-naphthylmethyl)-1H-pyrazol-3-amine structure
895929-44-9 structure
Product Name:1-(1-naphthylmethyl)-1H-pyrazol-3-amine
CAS No:895929-44-9
MF:C14H13N3
MW:223.273122549057
MDL:MFCD03422542
CID:3057977
PubChem ID:1508617
Update Time:2025-04-21

1-(1-naphthylmethyl)-1H-pyrazol-3-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(1-naphthylmethyl)-1H-pyrazol-3-amine
    • 895929-44-9
    • VKB92944
    • 1-(1-naphthylmethyl)pyrazol-3-amine
    • STK349185
    • 1-[(naphthalen-1-yl)methyl]-1H-pyrazol-3-amine
    • CCG-353958
    • 1-(naphthalen-1-ylmethyl)-1H-pyrazol-3-amine
    • BBL039705
    • 1-(naphthalen-1-ylmethyl)pyrazol-3-amine
    • AKOS000305165
    • 1-Naphthalen-1-ylmethyl-1H-pyrazol-3-ylamine
    • 1-(Naphthalen-1-ylmethyl)-1,2-dihydro-3h-pyrazol-3-imine
    • EN300-228685
    • CS-0270337
    • MDL: MFCD03422542
    • Inchi: 1S/C14H13N3/c15-14-8-9-17(16-14)10-12-6-3-5-11-4-1-2-7-13(11)12/h1-9H,10H2,(H2,15,16)
    • InChI Key: IBRKNXJSSJAWEE-UHFFFAOYSA-N
    • SMILES: N1(C=CC(N)=N1)CC1=CC=CC2C=CC=CC1=2

Computed Properties

  • Exact Mass: 223.110947427Da
  • Monoisotopic Mass: 223.110947427Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 256
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 43.8Ų

1-(1-naphthylmethyl)-1H-pyrazol-3-amine Security Information

1-(1-naphthylmethyl)-1H-pyrazol-3-amine Pricemore >>

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